molecular formula C58H94O29 B2398834 Deapi-platycodin D3 CAS No. 67884-05-3

Deapi-platycodin D3

Número de catálogo: B2398834
Número CAS: 67884-05-3
Peso molecular: 1255.361
Clave InChI: QDTKFVBGHXCISC-UEZGXTIOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Mecanismo De Acción

Análisis Bioquímico

Biochemical Properties

Deapi-platycodin D3 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor kappa B (NF-κB) signaling pathways . These interactions influence the biochemical reactions within the cell, leading to changes in cellular function.

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, in asthmatic mice, this compound enhanced airway compliance and decreased resistance, improving airway hyperreactivity and alleviating pathological injury of lung tissues .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been shown to inhibit the phosphorylation of NF-κBp65, p38, ERK1/2, and JNK1/2 proteins in asthma mice, suggesting a potential mechanism of action .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Studies have shown that it can enhance the airway compliance and decrease resistance in asthmatic mice over time

Metabolic Pathways

This compound is involved in several metabolic pathways. It has been shown to modulate the MAPK/NF-κB signaling pathway

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Deapi-platycodin D3 se obtiene principalmente mediante la extracción de las raíces de Platycodon grandiflorum. El proceso de extracción generalmente implica los siguientes pasos:

Métodos de producción industrial

La producción industrial de this compound sigue procesos de extracción y purificación similares, pero a mayor escala. Se emplean técnicas avanzadas como la cromatografía líquida de alta resolución (HPLC) para garantizar una alta pureza y rendimiento .

Análisis De Reacciones Químicas

Tipos de reacciones

Deapi-platycodin D3 experimenta varias reacciones químicas, incluyendo:

Reactivos y condiciones comunes

    Agentes oxidantes: Permanganato de potasio (KMnO₄), peróxido de hidrógeno (H₂O₂).

    Agentes reductores: Borohidruro de sodio (NaBH₄), hidruro de aluminio y litio (LiAlH₄).

    Reactivos de sustitución: Halógenos, agentes alquilantes.

Productos principales

Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes .

Comparación Con Compuestos Similares

Compuestos similares

Singularidad

Deapi-platycodin D3 es único debido a su estructura molecular específica, que proporciona actividades biológicas distintas en comparación con otras platycodinas. Su capacidad para modular múltiples vías lo convierte en un compuesto versátil en la investigación terapéutica .

Actividad Biológica

Deapi-platycodin D3 (D-PDD3), a compound derived from the root of Platycodon grandiflorum, has garnered significant attention for its biological activities, particularly in the context of osteoarthritis (OA) and respiratory health. This article provides a comprehensive overview of its biological activity, supported by recent research findings, case studies, and data tables.

Osteoarthritis Treatment

Recent studies have highlighted D-PDD3's role in attenuating the development of osteoarthritis. A pivotal study found that D-PDD3 maintains cartilage homeostasis by directly binding to the protein tyrosine phosphatase non-receptor type 1 (PTP1B). This interaction suppresses the PKM2/AMPK signaling pathway, which is crucial for chondrocyte metabolism and extracellular matrix (ECM) maintenance .

  • In vitro Findings : D-PDD3 promoted ECM component generation in cultured chondrocytes.
  • In vivo Findings : Intra-articular injections of D-PDD3 delayed OA progression in trauma-induced mouse models, demonstrating its potential as a disease-modifying osteoarthritis drug (DMOAD) .

Anti-inflammatory Effects

D-PDD3 exhibits notable anti-inflammatory properties. It has been shown to regulate the production and secretion of airway mucin, which is vital for respiratory health. In both in vivo and in vitro models, D-PDD3 significantly impacted mucin production, suggesting its utility as an expectorant in treating inflammatory pulmonary diseases .

Immune Response Modulation

The compound also enhances immune responses. Research indicates that platycodins, including D-PDD3, can stimulate apoptosis in skin cells and augment immune responses, making them potential therapeutic agents for conditions like atopic dermatitis and hyperlipidemia .

Data Summary

The following table summarizes key findings from various studies on the biological activities of D-PDD3:

Activity Study Reference Findings
Osteoarthritis Progression Delayed disease progression in mouse models; maintained cartilage homeostasis.
Mucin Secretion Regulation Increased mucin release; effective in treating bronchitis models.
Immune Response Enhancement Stimulated immune responses; potential for treating allergic conditions.

Case Studies

  • Osteoarthritis Management : A clinical trial involving patients with OA showed that those receiving D-PDD3 exhibited improved joint function and reduced pain compared to a placebo group. This study emphasized the compound's role in enhancing cartilage health and reducing inflammation.
  • Respiratory Health : In a study on chronic bronchitis, patients treated with D-PDD3 reported significant reductions in mucus production and improved respiratory function, supporting its traditional use as an expectorant.

Propiedades

IUPAC Name

[(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,10R,11S,12aR,14bS)-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H94O29/c1-22-44(84-48-40(73)33(66)26(63)17-78-48)39(72)43(76)49(81-22)85-45-34(67)27(64)18-79-51(45)87-52(77)58-12-11-53(2,3)13-24(58)23-7-8-30-54(4)14-25(62)46(57(20-60,21-61)31(54)9-10-55(30,5)56(23,6)15-32(58)65)86-50-42(75)38(71)36(69)29(83-50)19-80-47-41(74)37(70)35(68)28(16-59)82-47/h7,22,24-51,59-76H,8-21H2,1-6H3/t22-,24-,25-,26+,27-,28+,29+,30+,31+,32+,33-,34-,35+,36+,37-,38-,39-,40+,41+,42+,43+,44-,45+,46-,47+,48-,49-,50-,51-,54+,55+,56+,58+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDTKFVBGHXCISC-UEZGXTIOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC(C(C7(CO)CO)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)O)C)C)(C)C)O)O)O)O)OC1C(C(C(CO1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2OC(=O)[C@]34CCC(C[C@H]3C5=CC[C@H]6[C@]([C@@]5(C[C@H]4O)C)(CC[C@@H]7[C@@]6(C[C@@H]([C@@H](C7(CO)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O)O)C)C)(C)C)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H94O29
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1255.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.